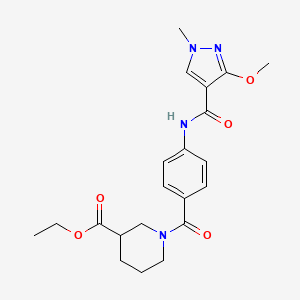

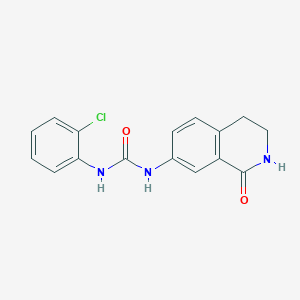

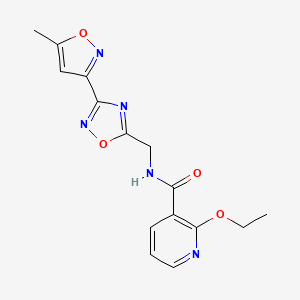

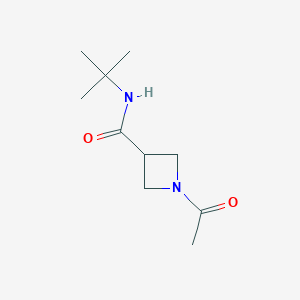

1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which allows it to interact with various biochemical pathways in the body. In

Applications De Recherche Scientifique

Synthesis and Biological Activity

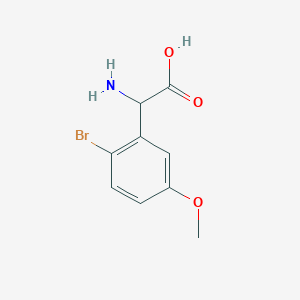

Isoquinoline Derivatives for Tyrosinase Inhibition : A study on the synthesis of isoquinoline urea/thiourea derivatives revealed their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Among the synthesized compounds, certain derivatives showed significant activity, indicating potential applications in treatments targeting hyperpigmentation disorders (Genc et al., 2014).

Antimicrobial Applications : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities. Several compounds exhibited promising activity against various bacterial strains, suggesting potential utility in developing new antimicrobial agents (Patel & Shaikh, 2011).

Environmental Remediation

- Electro-Fenton Degradation : The degradation of antimicrobials triclosan and triclocarban was achieved through electro-Fenton systems, highlighting the potential of advanced oxidation processes in treating water contaminated with hazardous organic compounds. This study demonstrates the broader applicability of such techniques for environmental cleanup efforts (Sirés et al., 2007).

Chemical Synthesis Methodologies

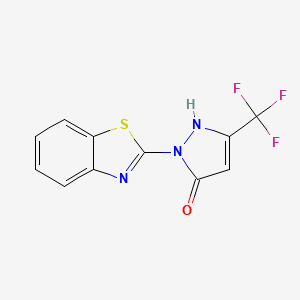

Efficient Assembly Techniques : Research on the generation of 1-(isoquinolin-1-yl)ureas via a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, and electrophile under mild conditions demonstrated a novel approach for constructing complex urea derivatives, facilitating the exploration of new compounds with potential pharmaceutical applications (Ye et al., 2011).

Novel Synthetic Pathways : Another study presented a new methodology for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives, important structures for isoquinoline alkaloids. This method provides a basis for the synthesis of diverse bioactive molecules, expanding the toolkit available for medicinal chemistry research (Mujde et al., 2011).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-13-3-1-2-4-14(13)20-16(22)19-11-6-5-10-7-8-18-15(21)12(10)9-11/h1-6,9H,7-8H2,(H,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKXTQYAIVJKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methyl]indol-6-amine](/img/structure/B2556321.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2556336.png)

![ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate](/img/structure/B2556337.png)